molecular formula C18H27N3O4 B5439967 N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5439967
M. Wt: 349.4 g/mol
InChI Key: CCXVFXSLTSOASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological agent.

Mechanism of Action

The exact mechanism of action of N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it is thought to work by blocking dopamine receptors in the brain, which can help to reduce symptoms of psychosis.
Biochemical and Physiological Effects:
N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which can help to reduce symptoms of psychosis. It has also been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments is that it has been shown to have activity as an antipsychotic agent. This makes it a potentially useful tool for studying the mechanisms of psychosis and for developing new treatments for psychiatric disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One direction is to further investigate its mechanism of action, which could help to develop more effective treatments for psychiatric disorders. Another direction is to study its potential use in combination with other pharmacological agents, which could lead to the development of more effective treatments for a range of conditions. Additionally, research could focus on developing new synthesis methods for this compound that could increase its availability for use in scientific research.

Synthesis Methods

The synthesis method for N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of N-ethyl-N-(2-hydroxyethyl)acetamide with 2-methoxybenzaldehyde, followed by the addition of piperazine and acetic anhydride. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been studied for its potential use as a pharmacological agent. It has been shown to have activity as an antipsychotic agent and has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-3-20(10-11-22)17(23)12-15-18(24)19-8-9-21(15)13-14-6-4-5-7-16(14)25-2/h4-7,15,22H,3,8-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXVFXSLTSOASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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